5'MeOPhePO3(Et)AZT
Description
Rationale for Nucleoside Prodrug Design in Antiviral Therapy
The design of nucleoside prodrugs is a strategic endeavor to enhance the therapeutic potential of the parent drug by addressing key pharmacokinetic hurdles.
A primary obstacle for many nucleoside analogs is the initial phosphorylation step, which is often the rate-limiting factor in their activation pathway. sciencesnail.commedchemexpress.com Cellular or viral kinases may not efficiently recognize the analog as a substrate, leading to insufficient production of the active triphosphate form. sciencesnail.commedchemexpress.com By delivering the nucleoside analog as a pre-phosphorylated monophosphate, phosphoramidate (B1195095) prodrugs bypass this critical and often inefficient first step. sciencesnail.commedchemexpress.comfrontiersin.org This "kinase bypass" strategy can circumvent mechanisms of drug resistance that arise from mutations in viral or cellular kinases. frontiersin.orgnih.gov
While directly administering the nucleoside monophosphate seems like a straightforward solution to the phosphorylation issue, it introduces another problem: poor cellular uptake. The phosphate (B84403) group is negatively charged at physiological pH, making the molecule highly polar and unable to efficiently cross the lipid bilayer of cell membranes. nih.govscielo.br Phosphoramidate prodrugs are designed to be lipophilic, or fat-loving, which allows them to more easily permeate cell membranes through passive diffusion. sciencesnail.comnih.gov
Oral bioavailability, a measure of how much of a drug reaches the bloodstream after oral administration, is a critical factor for convenient and effective treatment. google.comnih.gov The polarity of nucleoside analogs and their monophosphates often leads to poor absorption from the gastrointestinal tract. nih.govresearchgate.net Prodrug strategies, including the ProTide approach, enhance lipophilicity, which generally improves oral bioavailability. google.comnih.govresearchgate.net This can lead to higher and more sustained concentrations of the active drug in the body.
Overview of Phosphoramidate (ProTide) Prodrug Technology
The ProTide (PROdrug nucleoTIDE) technology is a highly successful phosphoramidate prodrug approach that has led to the development of several approved antiviral drugs. sciencesnail.com This strategy involves chemically modifying the phosphate group of a nucleoside monophosphate to create a neutral, cell-permeable molecule.
At the heart of the ProTide technology is the masking of the two negative charges of the phosphate group. sciencesnail.com This is achieved by esterifying the phosphate with two distinct chemical moieties, an aryl group and an amino acid ester. nih.gov This neutralization of the charge transforms the hydrophilic nucleotide into a lipophilic prodrug that can readily diffuse across cellular membranes. sciencesnail.com
The ProTide scaffold consists of three key components: the nucleoside analog, an aryl group, and an amino acid ester, all linked to a central phosphorus atom. google.comnih.gov
Aryl Group: The aryl group, typically a substituted phenyl or naphthyl ring, serves as a leaving group during the intracellular activation of the prodrug. google.com The electronic properties of the aryl moiety can influence the rate of intracellular metabolism.
Once inside the cell, the ProTide is enzymatically cleaved in a stepwise manner. First, the amino acid ester is hydrolyzed by cellular esterases, such as cathepsin A or carboxylesterase 1. This is followed by an intramolecular cyclization reaction that expels the aryl group, leaving an unstable intermediate that subsequently releases the free nucleoside monophosphate. The monophosphate is then further phosphorylated by cellular kinases to the active triphosphate, which can then inhibit viral replication.
The table below illustrates the general structure of a phosphoramidate prodrug of the well-known anti-HIV nucleoside analog, zidovudine (B1683550) (AZT), and highlights the influence of different amino acid ester and aryl moieties on antiviral activity.
| Nucleoside Analog | Amino Acid | Ester Group | Aryl Group | Relative Anti-HIV Activity |
| AZT | L-Alanine | Methyl | Phenyl | +++ |
| AZT | L-Alanine | Ethyl | Phenyl | +++ |
| AZT | L-Alanine | Isopropyl | Phenyl | ++ |
| AZT | Glycine | Ethyl | Phenyl | + |
| AZT | L-Alanine | Ethyl | Naphthyl | ++++ |
This table is a generalized representation based on published structure-activity relationship studies of AZT ProTides. The relative activity is illustrative and can vary depending on the specific experimental conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
133201-18-0 |
|---|---|
Molecular Formula |
C22H29N6O8P |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1 |
InChI Key |
ZSDVRRJOFOIBHX-GYTSIINFSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Intracellular Metabolism and Bioactivation of 5 Meophepo3 Et Azt
Enzymatic Hydrolysis of Ester Moieties
The bioactivation of 5’MeOPhePO3(Et)AZT within a cell commences with the enzymatic hydrolysis of its ester moiety. acs.org This initial step is critical for activating the prodrug and is primarily mediated by ubiquitous intracellular enzymes such as carboxylesterases or cathepsin A. acs.orgnih.govasm.org These hydrolases recognize and cleave the ethyl ester group from the phenylalanine component of the prodrug. researchgate.netacs.org
Cleavage of the Phosphoramidate (B1195095) P-N Bond
Following the initial ester hydrolysis, the subsequent crucial step is the cleavage of the phosphoramidate P-N bond connecting the phosphorus atom to the phenylalanine moiety. This is not a single reaction but a sophisticated intramolecular cascade. The process is initiated by the newly formed carboxylate group of the amino acid, which performs a nucleophilic attack on the central phosphorus atom. This attack results in the expulsion of the phenoxy group and the formation of a highly unstable, five-membered cyclic phosphoramidate intermediate. acs.orgacs.org This cyclization is a key mechanistic feature of the ProTide strategy.
Role of Phosphoramidase-Type Enzymes (e.g., Histidine Triad (B1167595) Nucleotide-Binding Protein 1, HINT-1)
The final release of the nucleoside monophosphate is accomplished by the enzymatic cleavage of the P-N bond within the cyclic intermediate. This hydrolysis is catalyzed by a specific phosphoramidase enzyme, identified as the Histidine Triad Nucleotide-Binding Protein 1 (HINT-1). acs.orgnih.govnih.gov HINT-1 is recognized as the key enzyme responsible for the final activation step for numerous phosphoramidate prodrugs, such as sofosbuvir. nih.gov Its phosphoramidase activity directly breaks the P-N bond, opening the cyclic intermediate and liberating the desired nucleotide monophosphate. nih.govescholarship.org The efficiency and substrate specificity of HINT-1 are believed to be critical factors in determining the ultimate biological activity of ProTides. nih.gov
Release of AZT-Monophosphate
The successful culmination of the ProTide activation cascade is the intracellular release of AZT-monophosphate (AZT-MP). acs.orgnih.gov This strategy is designed to bypass the first phosphorylation step of AZT, which is dependent on the cellular enzyme thymidine (B127349) kinase and can be a limiting factor for its activity. nih.gov By delivering AZT-MP directly into the cell, aryl phosphoramidate derivatives can retain antiviral activity in thymidine kinase-deficient (TK-) cell lines where the parent drug, AZT, is virtually inactive. wikipedia.orgnih.gov
However, research has shown that for L-alaninyl phosphoramidate prodrugs of AZT, this pathway is not always efficient. Studies investigating the metabolism of these specific triesters found that while the corresponding prodrugs of stavudine (B1682478) (d4T) were effectively converted to d4T-monophosphate, the primary metabolite from L-alaninyl-AZTMP was the free nucleoside, AZT, rather than AZT-MP. researchgate.netnih.gov This suggests that for this particular class of AZT prodrugs, the intended bypass of the first phosphorylation step is not fully achieved, which may explain why the ProTide concept has been less successful for AZT compared to other nucleoside analogs. researchgate.netnih.gov
Subsequent Cellular Phosphorylation to Active Triphosphate
Once AZT-monophosphate (AZT-MP) is released from the prodrug, or when free AZT is generated and subsequently converted to AZT-MP by thymidine kinase, it enters the established cellular pathway for nucleotide phosphorylation to become the pharmacologically active triphosphate form. pharmgkb.orgnih.govnih.gov This sequential phosphorylation is carried out by a series of host cell kinases.
Formation of AZT-Diphosphate
The conversion of AZT-MP to AZT-diphosphate (AZT-DP) is catalyzed by the enzyme thymidylate kinase (TMPK). pharmgkb.orgnih.govresearchgate.net This particular step has been identified as a significant bottleneck and the rate-limiting step in the activation pathway of AZT. pharmgkb.orgnih.govmpg.de Human thymidylate kinase phosphorylates AZT-MP much less efficiently than its natural substrate, dTMP. nih.govresearchgate.netpnas.org This inefficiency leads to the intracellular accumulation of AZT-MP, while the concentrations of the subsequent di- and triphosphate metabolites remain relatively low. researchgate.netmpg.denih.gov Research has shown that up to 94% of AZT metabolites in a cell can be in the monophosphate form. mpg.de
Generation of AZT-Triphosphate as the Pharmacologically Active Species
The final phosphorylation step is the conversion of AZT-DP to AZT-triphosphate (AZT-TP), a reaction catalyzed by the enzyme nucleoside diphosphate (B83284) kinase (NDK). pharmgkb.orgnih.govresearchgate.net Although NDK is generally a very fast enzyme with its physiological substrates, it has also been shown to phosphorylate AZT-DP somewhat inefficiently. mpg.de Nevertheless, because the preceding conversion of AZT-MP to AZT-DP is the primary bottleneck, there is typically no significant accumulation of AZT-DP observed in vivo. mpg.de The resulting AZT-TP is the ultimate pharmacologically active species that acts as a competitive inhibitor and chain terminator for the HIV reverse transcriptase enzyme. ontosight.ainih.gov
Data Tables
| Metabolic Step | Substrate | Product(s) | Enzyme(s) | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | This compound (Prodrug) | Carboxylate Intermediate | Carboxylesterase / Cathepsin A | acs.orgasm.org |
| P-N Bond Cleavage | Carboxylate Intermediate | AZT-MP and/or AZT | HINT-1 (Phosphoramidase) | nih.govresearchgate.netnih.gov |
| First Phosphorylation | AZT | AZT-MP | Thymidine Kinase (TK1) | pharmgkb.orgnih.gov |
| Second Phosphorylation (Rate-Limiting) | AZT-MP | AZT-DP | Thymidylate Kinase (TMPK) | pharmgkb.orgnih.govresearchgate.net |
| Third Phosphorylation | AZT-DP | AZT-TP | Nucleoside Diphosphate Kinase (NDK) | pharmgkb.orgnih.govresearchgate.net |
| Compound | Cmax (ng/10⁶ cells) | Tmax (hours) | AUC₀₋t (ng·h/10⁶ cells) | t½ (hours) |
|---|---|---|---|---|
| AZT | 0.999 ± 0.380 | 1.083 ± 0.289 | 2.100 ± 0.814 | 2.493 ± 1.211 |
| AZT-MP | 1.189 ± 0.449 | 1.500 ± 0.522 | 2.548 ± 1.127 | 13.428 ± 8.169 |
| AZT-DP | 0.134 ± 0.053 | 1.417 ± 0.515 | 0.439 ± 0.198 | 8.285 ± 3.843 |
| AZT-TP | 0.211 ± 0.093 | 1.583 ± 0.669 | 0.741 ± 0.347 | 4.240 ± 1.579 |
| Data adapted from a study in 12 healthy male subjects. Values are presented as Mean ± SD. nih.gov |
Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | 3'-azido-3'-deoxythymidine-5'-[phenyl (methoxy-L-alaninyl) ethyl] phosphate (B84403) |
| AZT | 3'-azido-3'-deoxythymidine (Zidovudine) |
| AZT-MP | 3'-azido-3'-deoxythymidine-5'-monophosphate |
| AZT-DP | 3'-azido-3'-deoxythymidine-5'-diphosphate |
| AZT-TP | 3'-azido-3'-deoxythymidine-5'-triphosphate |
| d4T | 2',3'-didehydro-2',3'-dideoxythymidine (Stavudine) |
| HINT-1 | Histidine Triad Nucleotide-Binding Protein 1 |
| NDK | Nucleoside Diphosphate Kinase |
| TAF | Tenofovir alafenamide |
| TMPK | Thymidylate Kinase |
| Sofosbuvir | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate |
Metabolic Stability and Conversion Rate Modulators
The metabolic stability and the rate of intracellular conversion are critical determinants of the therapeutic efficacy of phosphoramidate prodrugs like 5'-O-(methoxy-L-phenylalanyl)-O-ethyl-3'-azido-3'-deoxythymidine (5’MeOPhePO3(Et)AZT). The journey of this prodrug from its entry into the cell to the release of the active anti-HIV agent, zidovudine (B1683550) monophosphate (AZT-MP), is a multi-step enzymatic cascade. The efficiency of each step is governed by various factors, including the chemical structure of the prodrug and the cellular enzymatic machinery.
The activation of amino acid phosphoramidate prodrugs is a sophisticated process designed to bypass the often rate-limiting initial phosphorylation of the parent nucleoside. This pathway is primarily initiated by the enzymatic hydrolysis of the amino acid ester moiety. This crucial first step is predominantly mediated by carboxylesterases or the lysosomal enzyme cathepsin A. asm.orgbiorxiv.orgnih.govnih.gov Following this initial hydrolysis, a spontaneous intramolecular cyclization is believed to occur. This cyclization involves the newly formed carboxylate attacking the phosphorus center, which leads to the displacement of the aryl group. The resulting unstable cyclic intermediate then rapidly breaks down to release the aminoacyl nucleoside monophosphate. The final step in this activation cascade is the cleavage of the P-N bond of the aminoacyl-nucleoside monophosphate intermediate by a phosphoramidase, such as a histidine triad nucleotide-binding (HINT) protein, to liberate the pharmacologically active AZT-MP. nih.govumn.edu
The metabolic stability of these prodrugs is significantly influenced by the stereochemistry of the amino acid component. Generally, prodrugs containing the naturally occurring L-amino acids are more susceptible to enzymatic hydrolysis and are activated more rapidly than their D-amino acid counterparts. mdpi.com This stereoselectivity is a key consideration in the design of efficient phosphoramidate prodrugs. For instance, studies on similar phosphoramidate prodrugs of AZT have demonstrated that the L-isomers are more efficiently processed by cellular enzymes.
Furthermore, the nature of the amino acid side chain and the ester group also plays a pivotal role in modulating the rate of conversion. Research on a series of AZT phosphoramidate monoesters revealed that the rate of methyl ester hydrolysis is dependent on the amino acid side chain, with tryptophan derivatives generally exhibiting longer half-lives than phenylalanine derivatives. nih.gov This highlights the intricate structure-activity relationships that govern the metabolic fate of these compounds.
The stability of these prodrugs can also vary significantly between different biological environments. For example, certain methyl ester derivatives of AZT phosphoramidates have been shown to be stable in human plasma for extended periods but undergo slow hydrolysis in rat plasma, indicating a marked species-dependent metabolism. nih.gov
A study on novel double prodrugs of AZT, which included a methylated L-phenylalanine moiety similar to that in 5’MeOPhePO3(Et)AZT, provided valuable insights into their chemical and enzymatic stability. These compounds demonstrated relative stability at a neutral pH of 7.4, with half-lives ranging from 4.1 to 57.8 hours. conicet.gov.ar However, in the presence of human plasma at 37°C, their stability was significantly reduced, with half-lives ranging from 1.0 to 2.1 hours, indicating efficient enzymatic conversion. conicet.gov.ar
Table 1: Chemical and Enzymatic Stability of AZT Double Prodrugs with L-Phenylalanine Moiety
| Compound | Half-life (t½) at pH 7.4 | Half-life (t½) in Human Plasma (37°C) |
| Prodrug 4 | 4.1 hours | 1.0 hours |
| Prodrug 5 | 7.5 hours | 1.5 hours |
| Prodrug 6 | 57.8 hours | 2.1 hours |
| Data from a study on novel AZT double prodrugs containing a methylated L-phenylalanine moiety, which are structurally related to this compound. conicet.gov.ar |
Cellular Uptake Mechanisms of 5 Meophepo3 Et Azt
Lipophilicity-Driven Membrane Permeation
The chemical structure of 5'MeOPhePO3(Et)AZT, featuring a methylphenyl and an ethoxy group, imparts a significant degree of lipophilicity to the molecule. This property is a key driver of its ability to permeate the lipid bilayer of cell membranes. nih.govresearchgate.net Increased lipophilicity generally correlates with enhanced membrane permeability, allowing the compound to dissolve in the hydrophobic core of the membrane and subsequently diffuse into the cytoplasm. nih.govlibretexts.org This strategy is often employed in drug design to overcome the poor membrane permeability of highly polar molecules like nucleoside triphosphates. The lipophilic character of this compound is anticipated to facilitate its passive diffusion across cellular membranes, a process governed by the concentration gradient of the compound. libretexts.orgoregonstate.education
Passive Diffusion across Cell Membranes
Passive diffusion is a fundamental mechanism for the cellular entry of small, relatively hydrophobic molecules. nih.gov This process does not require cellular energy and relies on the random movement of molecules down their concentration gradient, from a region of higher concentration to one of lower concentration. libretexts.orgnimbios.org The rate of passive diffusion is directly proportional to the lipophilicity of the molecule and the concentration gradient across the membrane. libretexts.orgnimbios.org For this compound, its engineered lipophilicity is expected to enable it to readily partition into the phospholipid bilayer, traverse the hydrophobic interior, and enter the cell. nih.govkhanacademy.org This direct passage through the membrane is a non-saturable process, meaning the rate of uptake increases linearly with the extracellular concentration of the compound. nimbios.org
Investigation of Endocytotic Pathways
While lipophilicity-driven passive diffusion is a likely contributor, the cellular uptake of larger molecules can also be mediated by endocytosis, an active transport process where the cell engulfs extracellular material. qiagen.commdpi.com Several distinct endocytotic pathways exist, and their involvement in the uptake of this compound warrants investigation.
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of a wide array of molecules. qiagen.comfrontiersin.org This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles within the cell. qiagen.comnih.gov The involvement of CME in the uptake of this compound could be investigated using specific inhibitors such as chlorpromazine, which disrupts the formation of clathrin-coated pits. mdpi.comdovepress.com A reduction in the cellular uptake of the compound in the presence of such inhibitors would suggest a role for this pathway.
Caveolae-Dependent Endocytosis
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and their internalization is another route for cellular entry. mdpi.comnus.edu.sg This pathway can be disrupted by agents that interfere with cholesterol, such as nystatin (B1677061) or filipin. mdpi.comnih.gov Investigating the uptake of this compound in the presence of these inhibitors would elucidate the potential contribution of caveolae-dependent endocytosis. nih.govresearchgate.net This pathway is often utilized by viruses and certain toxins to enter cells. mdpi.com
Macropinocytosis Involvement
Macropinocytosis is a non-specific, actin-dependent process that results in the formation of large endocytic vesicles called macropinosomes. nih.govmdpi.com This pathway is responsible for the bulk uptake of extracellular fluid and solutes. frontiersin.org The involvement of macropinocytosis in the uptake of this compound can be assessed using inhibitors of key signaling molecules in this pathway, such as amiloride (B1667095) derivatives or wortmannin. nih.gov A significant decrease in the compound's internalization upon treatment with these inhibitors would indicate the involvement of macropinocytosis.
Molecular Mechanism of Antiviral Action of Activated Azt Triphosphate
Inhibition of Viral Reverse Transcriptase
The primary target of AZT-TP is the reverse transcriptase (RT) enzyme of retroviruses, most notably Human Immunodeficiency Virus (HIV). sciencesnail.comwikipedia.org This enzyme is crucial for the viral life cycle, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. sciencesnail.com AZT-TP inhibits this process through a dual mechanism: competitive inhibition of the enzyme's active site and incorporation into the nascent viral DNA, leading to chain termination.
AZT-TP is a structural analog of the natural substrate deoxythymidine triphosphate (dTTP). wikipedia.org Due to this structural similarity, AZT-TP competes with dTTP for binding to the nucleotide-binding site of the viral reverse transcriptase. nih.gov Studies have shown that AZT-TP acts as a potent competitive inhibitor with respect to dTTP. nih.gov The inhibitor constant (Ki), which indicates the concentration required to produce half-maximum inhibition, demonstrates the high affinity of AZT-TP for HIV-1 reverse transcriptase. nih.govucl.ac.uk This competition reduces the rate at which the enzyme can incorporate the natural dTTP, thereby slowing down the process of viral DNA synthesis.
Table 1: Kinetic Parameters of AZT-TP Inhibition of HIV-1 Reverse Transcriptase This table summarizes the kinetic values for AZT-TP as a substrate and inhibitor for HIV-1 RT, compared to the natural substrate dTTP. Note that values can vary depending on the specific template-primer and reaction conditions used.
| Parameter | Compound | Value | Template-Primer | Notes |
| Km | dTTP | 5-10 µM | poly(rA)•oligo(dT) | Represents substrate affinity; lower values indicate higher affinity. nih.gov |
| Km | AZT-TP | 2-10 µM | poly(dA)•oligo(dT) | Shows similar affinity to dTTP on a DNA template. nih.gov |
| Ki | AZT-TP | 35 nM | poly(rA)•oligo(dT) | Represents inhibitor potency; significantly lower than the Km for dTTP, indicating potent inhibition. nih.gov |
In addition to being a competitive inhibitor, AZT-TP also serves as a substrate for the reverse transcriptase. sciencesnail.comnih.gov The enzyme can incorporate the AZT monophosphate (AZT-MP) moiety into the growing viral DNA strand opposite an adenine (B156593) base in the RNA template. sciencesnail.com However, the key structural feature of AZT is the replacement of the 3'-hydroxyl group (-OH) on the deoxyribose sugar with an azido (B1232118) group (-N3). sciencesnail.comwikipedia.org
The 3'-hydroxyl group is essential for forming the 3'-5' phosphodiester bond that links one nucleotide to the next in a DNA chain. sciencesnail.com Once AZT-MP is incorporated, the absence of this 3'-OH group makes it impossible for the reverse transcriptase to add the next incoming deoxynucleoside triphosphate. sciencesnail.comwikipedia.org This results in the immediate and irreversible cessation of DNA chain elongation, a process known as chain termination. sciencesnail.com The resulting incomplete viral DNA is non-functional and cannot be integrated into the host genome, thereby effectively halting viral replication. sciencesnail.com AZT-TP shows a significantly greater affinity (approximately 100-fold) for HIV's reverse transcriptase compared to human DNA polymerases, which accounts for its selective antiviral activity. wikipedia.org
Activity Against Other Viral Polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)
While primarily known for its action against HIV RT, the active metabolite AZT-TP has also been investigated as an inhibitor of other viral polymerases. Notably, studies have demonstrated that AZT-TP can be incorporated by the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.orgbiorxiv.org
Similar to its mechanism against HIV RT, AZT-TP acts as a chain terminator for the SARS-CoV-2 RdRp. nih.govacs.org Once the viral polymerase incorporates AZT-TP into the growing RNA strand, the lack of a 3'-OH group prevents further extension of the RNA chain. nih.gov This ability to be recognized and incorporated by the RdRp of different viruses suggests a broader potential spectrum of activity for AZT and its prodrugs. nih.govmdpi.com
Table 2: Activity of AZT-Triphosphate Against Various Viral Polymerases This table summarizes the inhibitory action of AZT-TP on the polymerases of different viruses.
| Virus | Target Enzyme | Mechanism of Action | Outcome |
| HIV-1 | Reverse Transcriptase (RT) | Competitive Inhibition, Chain Termination | Inhibition of viral DNA synthesis. sciencesnail.comnih.gov |
| SARS-CoV | RNA-dependent RNA polymerase (RdRp) | Chain Termination | Inhibition of viral RNA synthesis. nih.gov |
| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Chain Termination | Inhibition of viral RNA synthesis. nih.govacs.org |
In Vitro Antiviral Efficacy and Structure Activity Relationships of Azt Phosphoramidate Prodrugs
Evaluation of Antiviral Activity in Cell Culture Systems
Inhibition of Viral Replication (e.g., HIV-1, SARS-CoV-2)
Phosphoramidate (B1195095) derivatives of 3′-azido-3′-deoxythymidine (AZT) have been extensively synthesized and evaluated as membrane-soluble prodrugs of the bioactive nucleotide, AZT monophosphate (AZT-MP). researchgate.net These compounds are designed to bypass the initial, often rate-limiting, phosphorylation step of AZT, which is necessary for its antiviral activity. nih.gov Numerous studies have demonstrated the potent anti-HIV-1 activity of these prodrugs in various cell culture systems. researchgate.netnih.gov
A series of phosphoramidate derivatives of AZT were evaluated for their ability to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs). These compounds effectively inhibited viral replication at concentrations ranging from 0.08 to 30 μM, without showing cytotoxicity at concentrations up to 100 μM. capes.gov.br The anti-HIV activity of these derivatives is attributed to their ability to be taken up by cells and subsequently cleaved to release AZT-MP. nih.govnih.gov This intracellular delivery of the monophosphate form circumvents the need for the initial phosphorylation of AZT by thymidine (B127349) kinase, which can be a point of resistance. nih.govnih.gov In fact, certain aryl phosphate (B84403) derivatives of AZT have shown to be particularly active in cell lines that are deficient in thymidine kinase and therefore resistant to the parent drug, AZT. nih.govnih.gov
The antiviral efficacy of these prodrugs is not limited to HIV. Recent studies have explored the potential of AZT and its derivatives against other viruses. For instance, AZT has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in vitro. mdpi.com This has prompted investigations into the anti-SARS-CoV-2 activity of AZT derivatives, including those with arylchalcogeno moieties, in cell lines like Vero E6 and Calu-3. mdpi.com
The general mechanism of action for these phosphoramidate prodrugs involves their passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release the nucleoside monophosphate. This is then further phosphorylated to the active triphosphate form, which acts as a chain terminator for viral reverse transcriptase. acs.org
Table 1: Anti-HIV-1 Activity of Selected AZT Phosphoramidate Prodrugs
| Compound | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Phenyl L-alanine methyl ester phosphoramidate of AZT | CEM | 0.8 | cardiff.ac.uk |
| Trichloroethyl methoxyalaninyl phosphoramidate of AZT | Not Specified | Enhanced 50-fold vs. non-haloalkylated analog | nih.gov |
| AZT phosphoramidate monoesters (various) | PBMCs | 0.08 - 30 | capes.gov.br |
In Vitro Therapeutic Ratio and Selectivity Assessment
A crucial aspect of evaluating antiviral compounds is determining their therapeutic index, which is the ratio between the cytotoxic concentration and the effective antiviral concentration. A high therapeutic index indicates that a compound is effective at concentrations that are not harmful to the host cells.
Phosphoramidate derivatives of AZT have generally shown low cytotoxicity in vitro. nih.gov For example, a series of phosphoramidate monoesters of AZT exhibited no cytotoxicity at concentrations of 100 μM in peripheral blood mononuclear cells (PBMCs). capes.gov.br Similarly, another study reported that their prepared phosphate triester derivatives of AZT displayed potent anti-HIV activity with low host toxicity. nih.gov
The selectivity of these prodrugs is often superior to that of the parent drug, AZT. This is because their mechanism of action bypasses the initial phosphorylation step, which can be a source of toxicity in uninfected cells. nih.gov The reduced toxicity of some AZT phosphoramidate derivatives compared to AZT has been correlated with reduced levels of total phosphorylated AZT, but not the active triphosphate form (AZT-TP), in cells. capes.gov.br
In some cases, the introduction of specific chemical moieties can significantly impact the selectivity. While some simple phenyl alkylamino phosphate derivatives of AZT inhibit HIV replication only at cytotoxic concentrations and lack detectable antiviral selectivity, the inclusion of an amino acid moiety is vital for their efficacy. capes.gov.br
Table 2: Cytotoxicity of Selected AZT Phosphoramidate Prodrugs
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| AZT phosphoramidate monoesters (various) | PBMCs | >100 | capes.gov.br |
| Phenyl L-alanine methyl ester phosphoramidate of AZT | CEM | ca. 100 (for AZT) | cardiff.ac.uk |
| AZT phosphorodiamidate with L-alanine and CH2tBu | Not Specified | 75 | mdpi.com |
Correlation Between Prodrug Activation and Antiviral Potency
Studies have shown that the intracellular metabolism of these prodrugs leads to the accumulation of AZT-MP. nih.govtandfonline.com The levels of the active metabolite, AZT triphosphate (AZT-TP), have been directly correlated with the observed antiviral activity. capes.gov.br For instance, quantitative analysis of intracellular AZT-TP levels in PBMCs and CEM cells treated with AZT phosphoramidate monoesters demonstrated a clear relationship between the concentration of AZT-TP and the inhibition of HIV-1 replication. capes.gov.br
The activation pathway is not always straightforward. For some phosphoramidate triester prodrugs of AZT, the primary metabolite formed is the free nucleoside, AZT, rather than AZT-MP. nih.govresearchgate.net This suggests that in these cases, the prodrug still relies on cellular thymidine kinase for the initial phosphorylation, which can limit its effectiveness, particularly in thymidine kinase-deficient cells. nih.govresearchgate.net This contrasts with stavudine (B1682478) (d4T) prodrugs, where the corresponding monophosphate is efficiently formed. nih.govresearchgate.net
The chemical structure of the prodrug significantly influences its activation. The nature of the amino acid, the alkyl ester, and the nucleoside itself all affect the efficiency of the initial carboxylesterase-mediated cleavage. researchgate.net Prodrugs that are not efficiently converted to the amino acyl ddNMP metabolite tend to have poor antiviral activity. researchgate.net Furthermore, replacing the amino acid moiety with a simple amine can lead to a dramatic loss of activity, highlighting the crucial role of the amino acid in the activation process. capes.gov.br
Structure-Activity Relationship (SAR) of Phosphoramidate Moieties
The biological activity of AZT phosphoramidate prodrugs is profoundly dependent on the structure of the phosphoramidate moiety. researchgate.net Extensive structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the phosphorus atom influence antiviral efficacy.
Influence of Aryl and Amino Acid Substituents on Efficacy
The nature of the aryl and amino acid substituents in aryloxy phosphoramidates plays a critical role in determining their antiviral potency. cardiff.ac.uk The combination of a phenyl group and an L-alanine methyl ester has been shown to yield highly potent anti-HIV activity. cardiff.ac.uk
Amino Acid Substituents:
There is a clear preference for certain amino acids. L-alanine is often superior to L-leucine and glycine. cardiff.ac.uk The side chain of the amino acid influences the rate of metabolism by cellular esterases and proteases. nih.gov For example, alanine-containing prodrugs are efficiently processed by enzymes like leukocyte elastase, while those with bulkier side chains like phenylalanine are better substrates for chymotrypsin-related proteases. nih.gov
The length of the chain connecting the amino acid to the phosphate group also matters. Increasing the length of a methylene (B1212753) spacer between the amino acid and the phosphoramidate bond leads to a decrease in anti-HIV activity. ucl.ac.uk
Aryl Substituents:
The electronic properties of the aryl group can affect activity. Electron-withdrawing groups in the para position of the phenyl ring, such as a nitro group, have been found to be detrimental to biological activity, leading to a significant loss of potency and even toxicity to uninfected cells. cardiff.ac.uk In contrast, para-fluoro substitution does not significantly alter the activity. cardiff.ac.uk
Electron-donating substituents on the phenyl ring can increase the chemical stability of the prodrug. nih.govacs.org
Ester Moieties:
The ester group on the amino acid also influences activity. For alkyl phosphates, even small changes in the structure of the amino ester can lead to marked changes in biological activity. researchgate.net Increasing the bulk of the ester can enhance stability. nih.govacs.org
Role of Stereochemistry in Activity Modulation
Stereochemistry at the phosphorus center and in the amino acid moiety can significantly impact the biological activity of phosphoramidate prodrugs. nih.govcore.ac.uk
Amino Acid Stereochemistry: While there is often a preference for the natural L-amino acid configuration, this is not always the case. cardiff.ac.uk For instance, some studies have found that D-phenylalanine and D-tryptophan derivatives of AZT phosphoramidates exhibit equivalent or even enhanced antiviral activity compared to their L-counterparts, suggesting no strict stereochemical requirement for the amino acid side chain in those specific cases. capes.gov.br However, in other contexts, the L-amino acid configuration is crucial for efficient processing by cellular enzymes. core.ac.uk
Phosphorus Stereochemistry: The phosphorus atom in these prodrugs is a chiral center, leading to the existence of diastereomers (Rp and Sp). The stereochemical configuration at the phosphorus can influence the interaction with enzymes involved in the activation process and ultimately affect the biological activity. nih.govacs.org Controlling the stereochemistry during synthesis is therefore an important aspect of optimizing the therapeutic potential of these compounds. nih.govacs.org The stereochemistry can affect not only target binding but also cellular uptake and metabolism. unimi.it
Table 3: Chemical Compound Names
| Abbreviation/Systematic Name | Full Chemical Name |
|---|---|
| 5'MeOPhePO3(Et)AZT | 5'-O-[Ethoxy(L-phenylalanyl)]-3'-azido-3'-deoxythymidine |
| AZT | 3'-Azido-3'-deoxythymidine (Zidovudine) |
| AZT-MP | 3'-Azido-3'-deoxythymidine monophosphate |
| AZT-TP | 3'-Azido-3'-deoxythymidine triphosphate |
| d4T | Stavudine (2',3'-didehydro-2',3'-dideoxythymidine) |
Activity Against Nucleoside Analog-Resistant Viral Strains
The emergence of drug-resistant viral strains presents a significant challenge in antiviral therapy. nih.gov A key area of investigation for phosphoramidate prodrugs of zidovudine (B1683550) (AZT) has been their efficacy against viral strains that have developed resistance to the parent nucleoside analog. nih.govnih.gov The mechanism of resistance to AZT often involves mutations in the viral reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. nih.govnih.gov
A notable advantage of AZT phosphoramidate prodrugs, such as 5’MeOPhePO3(Et)AZT, is their ability to bypass the initial, often impaired, phosphorylation step in AZT-resistant cells. nih.gov These prodrugs are designed to be membrane-soluble and, once inside the cell, release the monophosphate of AZT, thereby circumventing the reliance on viral or cellular thymidine kinase, which can be a site of resistance. nih.govacs.org
Research has demonstrated that aryl phosphate derivatives of AZT can retain significant anti-HIV-1 activity in cell lines that are resistant to AZT. nih.gov This is particularly evident in cells where poor phosphorylation of AZT is the cause of resistance. nih.gov For instance, certain phosphoramidate derivatives have shown potent activity in cell lines that are otherwise restrictive to AZT's action. nih.gov
Studies have explored the structure-activity relationships of these prodrugs in the context of drug resistance. nih.gov It has been observed that the nature of the amino acid and the aryl group in the phosphoramidate moiety can significantly influence the antiviral potency against resistant strains. acs.orgcardiff.ac.uk For example, combining a phenyl group with an L-alanine methyl ester in an AZT phosphoramidate resulted in potent anti-HIV activity. acs.orgcardiff.ac.uk
The table below summarizes the in vitro antiviral efficacy of various AZT phosphoramidate prodrugs against resistant HIV-1 strains from selected studies. The data highlights the retained or even enhanced activity of these compounds compared to the parent drug, AZT.
It is important to note that while many phosphoramidate prodrugs show promise against AZT-resistant strains, cross-resistance to other nucleoside analogs can still occur. nih.gov The development of resistance to the prodrugs themselves, although potentially at a slower rate, is also a consideration. aidsmap.com Therefore, ongoing research continues to explore novel phosphoramidate structures and combinations to address the evolving landscape of antiviral drug resistance.
Advanced Concepts and Future Research Directions in Azt Prodrug Development
Design Principles for Kinase-Independent Activation Pathways
The therapeutic action of AZT is contingent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP), a process mediated by cellular kinases. frontiersin.orgmdpi.com The initial phosphorylation to AZT-monophosphate (AZT-MP) is a critical, and often rate-limiting, step. nih.gov Prodrug strategies aim to bypass this dependency on cellular kinases, thereby ensuring efficacy even in cells with low kinase activity or in the face of viral resistance mechanisms.
A primary design principle involves masking the monophosphate of AZT to facilitate its entry into the cell, after which it is intracellularly converted to AZT-MP. The ProTide technology is a prominent example of this approach, where the phosphate (B84403) group is masked with an aromatic group and an amino acid ester. acs.org This design not only improves cell membrane permeability but also leads to the efficient intracellular release of the monophosphate, bypassing the initial phosphorylation step. acs.org For instance, phosphoramidate (B1195095) prodrugs of AZT have demonstrated the ability to efficiently deliver the monophosphate form into cells. mdpi.com
However, the first phosphorylation step is not always the rate-limiting factor in AZT's activation. acs.org This has led to the development of more advanced concepts like triphosphate prodrugs. The TriPPPro approach, for example, delivers the nucleoside triphosphate directly, completely bypassing the need for cellular kinase activation. mdpi.com This is achieved by masking the terminal γ-phosphate with lipophilic acyloxybenzyl groups that are enzymatically cleaved inside the cell. mdpi.com Such prodrugs exhibit high permeability and can accumulate in cells deficient in thymidine (B127349) kinase. mdpi.com
Another kinase-independent strategy involves the use of engineered enzymes in suicide gene therapy. A modified human thymidylate kinase (TMPK) has been developed to more efficiently phosphorylate AZT-MP. semanticscholar.orgnih.gov While this still involves a phosphorylation step, it creates a kinase-dependent pathway that is independent of the host cell's endogenous enzyme efficiency, offering a targeted approach to potentiate AZT activation in specific cells. semanticscholar.orgnih.gov
| Prodrug Strategy | Mechanism of Kinase-Independent Activation | Key Features |
| ProTide (Phosphoramidate) | Delivers AZT-monophosphate, bypassing the first phosphorylation step. acs.org | Masks phosphate with an aryl group and an amino acid ester; improves membrane permeability. acs.org |
| TriPPPro | Delivers AZT-triphosphate directly into the cell. mdpi.com | Masks the terminal γ-phosphate with lipophilic groups; bypasses all three phosphorylation steps. mdpi.com |
| Engineered Thymidylate Kinase | Utilizes a modified enzyme for more efficient AZT-monophosphate phosphorylation. semanticscholar.orgnih.gov | A form of gene therapy to enhance AZT activation in target cells. semanticscholar.org |
Strategies for Targeted Intracellular Delivery and Accumulation
Effective antiviral therapy requires the drug to reach and accumulate in specific cellular and anatomical reservoirs where the virus replicates, such as the lymphatic system and the central nervous system (CNS). nih.gov Targeted delivery strategies for AZT prodrugs are being developed to enhance drug concentrations at these sites, thereby improving efficacy and reducing systemic toxicity. nih.gov
One major approach is the use of lipid-based prodrugs. By conjugating AZT to lipids, such as in dipalmitoylphosphatidyl-AZT (DPP-AZT), the resulting lipophilic prodrug can better utilize natural lipid absorption pathways. nih.govresearchgate.net This can lead to enhanced delivery to the lymphatic system, a primary site of HIV replication. nih.govresearchgate.net For instance, modifying AZT at the 5'-phospho position with acylated phospholipids (B1166683) allows the prodrug to be deacetylated by cellular phospholipases and phosphodiesterases to form AZT-MP, bypassing the initial phosphorylation and potentially accumulating in lipid-rich environments. nih.gov
Macromolecular prodrugs represent another promising strategy. mdpi.com Conjugating AZT to polymers can alter its pharmacokinetic profile, leading to a longer duration of action and controlled release. mdpi.com This approach can also take advantage of the enhanced permeability and retention (EPR) effect for passive targeting of certain tissues. mdpi.com
Furthermore, modern prodrug design incorporates targeting moieties that can bind to specific enzymes or transporters on the surface of target cells. openmedicinalchemistryjournal.comresearchgate.net This "targeted-prodrug" approach requires a deep understanding of the unique biological characteristics of the target cells or tissues. openmedicinalchemistryjournal.com For example, designing a prodrug that is a substrate for a transporter highly expressed on lymphocytes could significantly increase the intracellular concentration of AZT in these key target cells. nih.gov The ultimate goal is to achieve site-specific bioactivation, where the prodrug is only converted to its active form within the intended cells, minimizing off-target effects. openmedicinalchemistryjournal.com
| Delivery Strategy | Targeting Mechanism | Example |
| Lipid-Based Prodrugs | Exploits natural lipid absorption and accumulation pathways. nih.govresearchgate.net | Dipalmitoylphosphatidyl-AZT (DPP-AZT) for lymphatic targeting. researchgate.net |
| Macromolecular Prodrugs | Alters pharmacokinetics for controlled release and potential passive targeting via the EPR effect. mdpi.com | Poly(methacrylic acid)-AZT conjugate for longer duration of action. mdpi.com |
| Transporter/Enzyme-Targeted Prodrugs | Utilizes specific cellular transporters or enzymes for uptake and activation. openmedicinalchemistryjournal.comresearchgate.net | Prodrugs designed as substrates for lymphocyte-specific transporters. nih.gov |
Development of Chemically and Enzymatically Stable Nucleoside Triphosphate Mimics
The direct delivery of AZT-TP is an attractive concept, but the inherent instability of the triphosphate group poses a significant challenge. researchgate.net To address this, researchers are developing chemically and enzymatically stable nucleoside triphosphate mimics (NTP mimics). These molecules are designed to retain the inhibitory activity of AZT-TP against HIV reverse transcriptase while being more resistant to degradation by serum and cellular enzymes. nih.gov
A key strategy in designing stable NTP mimics involves modifying the phosphate bridge. nih.gov For example, substituting the oxygen atoms in the phosphate chain can enhance stability. A notable success in this area is the synthesis of AZT 5'-α-borano-β,γ-(difluoromethylene)triphosphate. nih.gov This compound was found to be as potent as the natural AZT-TP in inhibiting HIV-1 reverse transcriptase, with a Ki value of 9.5 nM, but was significantly more stable in serum and cell extracts. nih.gov
The synthesis of these mimics often involves complex chemical processes. One approach starts with the reaction of AZT with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by treatment with pyrophosphate analogues to yield cyclic triphosphate intermediates. nih.gov These intermediates can then be further modified, for instance, through boronation and hydrolysis, to produce the final stable triphosphate mimics. nih.gov
The stability and inhibitory activity of these mimics are highly dependent on the specific modifications made to the triphosphate chain. Research has shown that modifications at the β,γ-bridge can result in potent inhibitors, while changes at the α,β-bridge tend to produce weaker inhibitors. nih.gov This highlights the critical role of the phosphate chain's structure in its interaction with the viral polymerase.
| AZT Triphosphate Mimic | Modification | Inhibitory Potency (Ki value) | Stability |
| AZT 5'-α-borano-β,γ-(difluoromethylene)triphosphate | Boron and difluoromethylene substitution in the phosphate bridge. nih.gov | 9.5 nM nih.gov | Over 20-fold more stable than AZT-TP in serum and cell extracts. nih.gov |
| Various β,γ-bridge modified AZT P3Ms | Modifications at the β,γ-bridge of the triphosphate. nih.gov | Varied (Ki from 9.5 to >>500 nM) nih.gov | Enhanced stability compared to AZT-TP. nih.gov |
| α,β-bridge modified AZT P3Ms | Modifications at the α,β-bridge of the triphosphate. nih.gov | Weak inhibitors nih.gov | Not specified, but generally less effective. nih.gov |
Exploration of Broad-Spectrum Antiviral Potential through Prodrug Modification
The emergence of drug-resistant viral strains and novel viral pathogens underscores the need for broad-spectrum antiviral agents. nih.gov Modifying AZT through prodrug strategies offers a potential avenue to expand its antiviral activity beyond HIV.
One approach is the creation of "duplex drugs" or "conjugate drugs" where AZT is linked to another antiviral agent with a different mechanism of action or a broader spectrum of activity. uzh.ch For example, a conjugate of AZT and Foscarnet (PFA), connected via a lipid linker, has been synthesized. uzh.ch This duplex drug, AZT-lipid-PFA, demonstrated inhibitory activity not only against wild-type and AZT-resistant HIV-1 but also against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). uzh.ch The proposed mechanism involves the enzymatic cleavage of the conjugate into multiple active metabolites, including the individual drugs and their prodrug forms, which can act additively or synergistically. uzh.ch
Another strategy involves conjugating AZT to macromolecules, such as polymers. mdpi.comacs.org Certain polymers, particularly polyanions, have been shown to possess intrinsic antiviral properties by interfering with the attachment of viruses to host cells. acs.org By combining the specific chain-terminating action of AZT with the broad, non-specific viral entry inhibition of a polymer, it may be possible to create a prodrug with activity against a wider range of viruses. acs.org
Furthermore, the general principles of prodrug design, such as enhancing intracellular delivery and bypassing resistance mechanisms, can be applied to develop AZT-based therapies that are effective against a broader array of retroviruses or other viruses that rely on reverse transcription. nih.gov The key is to identify conserved viral processes that can be targeted by the modified AZT prodrug.
| Prodrug Modification Strategy | Rationale for Broad-Spectrum Activity | Example |
| Duplex Drugs | Combines the activity of AZT with another broad-spectrum antiviral agent. uzh.ch | AZT-lipid-Foscarnet conjugate with activity against HIV, HSV, and HCMV. uzh.ch |
| Macromolecular Conjugates | Pairs the specific mechanism of AZT with the non-specific antiviral properties of a polymer. mdpi.comacs.org | Conjugation of AZT to a polyanionic polymer that inhibits viral entry. acs.org |
| Targeting Conserved Viral Processes | Designing prodrugs to be effective against conserved enzymes in a wider range of viruses. nih.gov | Developing AZT prodrugs that are efficiently activated and incorporated by the reverse transcriptases of various retroviruses. |
Q & A
Q. How to optimize combination therapies using this compound and other antiretrovirals while minimizing antagonism?
- Methodological Answer : Use factorial design experiments to test drug combinations (e.g., AZT + 3TC + protease inhibitors). Synergy scores (e.g., Chou-Talalay combination index) quantify additive, synergistic, or antagonistic effects. High-throughput screening in primary CD4+ T cells identifies optimal dosing regimens .
Q. What mechanisms underlie mitochondrial toxicity associated with long-term this compound use?
- Methodological Answer : Employ in vitro models (e.g., HepG2 cells) to assess mitochondrial membrane potential (JC-1 staining) and ATP production. In vivo, use transgenic mice with mitochondrial DNA (mtDNA) depletion assays. Proteomic analysis of electron transport chain complexes (e.g., Complex I activity) links toxicity to oxidative phosphorylation disruption .
Q. How to validate conflicting reports on the compound’s blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
